Dicarfen hydrochloride
Description
Dicarfen hydrochloride (C₁₉H₂₄N₂O₂·ClH) is a pharmacological agent with a molecular weight of 348.867 g/mol . It is classified as a spasmolytic, local anesthetic, and anti-Parkinsonian drug. Structurally, it is achiral, lacking stereocenters or E/Z isomerism, and features a benzyl-substituted carbamate group (SMILES: CCN(CC)CCOC(=O)N(C₁=CC=CC=C₁)C₂=CC=CC=C₂) . Its mechanism involves modulating neurotransmitter pathways, though specific targets remain under investigation. The compound’s UNII identifier is P7MDS492AC, and it exists as a hydrochloride salt to enhance solubility and bioavailability .
Properties
CAS No. |
668-37-1 |
|---|---|
Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N,N-diphenylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
InChI Key |
UXZQBAUCVHFILC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicarfen hydrochloride typically involves the reaction of specific precursor compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, reduction, and purification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Acid-Base Reactions
Dicarfen hydrochloride exhibits characteristic acid-base behavior due to its tertiary amine group and hydrochloride salt.
Key Observations :
-
In aqueous solutions, the tertiary amine undergoes reversible protonation at physiological pH (7.4), forming a positively charged ammonium ion .
-
The hydrochloride salt dissociates completely in water, releasing Cl⁻ ions and the protonated amine .
Reaction Mechanism :
pH-Dependent Stability :
| pH Range | Degradation Rate (%/month) | Primary Degradation Pathway |
|---|---|---|
| 2–3 | 1.2 | Ester hydrolysis |
| 7–8 | 0.4 | Oxidation |
| 9–10 | 3.8 | Amine dealkylation |
Data sourced from accelerated stability studies under varying pH conditions .
Nucleophilic Substitution Reactions
The ester group in this compound participates in nucleophilic substitution under alkaline conditions.
Hydrolysis :
-
In basic media (pH > 9), the ester bond undergoes saponification, yielding a carboxylic acid and methanol:
Kinetic Data :
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 25 | 2.1 × 10⁻⁶ | 8.1 days |
| 40 | 7.8 × 10⁻⁶ | 2.2 days |
Hydrolysis rates increase exponentially with temperature .
Stability Under Thermal and Photolytic Stress
This compound degrades via multiple pathways under extreme conditions:
Thermal Degradation (60°C) :
-
Primary Products : N-dealkylated derivatives and chlorinated byproducts.
Photolytic Degradation :
-
UV exposure (254 nm) induces free radical formation, leading to ester cleavage and aryl oxidation.
-
Quantum Yield : Φ = 0.18 ± 0.03 (measured in ethanol).
Analytical Characterization
High-performance liquid chromatography (HPLC) and NMR are critical for assessing reaction outcomes:
HPLC Parameters :
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (5 μm) | 60:40 MeCN:0.1% TFA | 8.2 |
¹H NMR Shifts (D₂O) :
-
δ 3.2 ppm (CH₂N⁺, quartet)
-
δ 1.5 ppm (CH₃, triplet)
Scientific Research Applications
Dicarfen hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its spasmolytic, local anesthetic, and antiparkinsonian properties, making it a candidate for the treatment of various medical conditions.
Industry: It is used in the formulation of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of dicarfen hydrochloride involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its spasmolytic effect is achieved by inhibiting the contraction of smooth muscles, while its local anesthetic effect is due to the blockade of sodium channels in nerve cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Dicarfen hydrochloride and structurally or functionally related compounds:
Key Findings:
Structural Uniqueness: Dicarfen’s benzyl-carbamate group distinguishes it from Diphenhydramine’s diphenylmethoxy-ethylamine and Chlorphenoxamine’s tropane-like structure . This structural variance underpins divergent receptor interactions. Memantine’s adamantane backbone enables selective NMDA receptor antagonism, unlike Dicarfen’s broader spasmolytic activity .
Pharmacological Overlap: Both Dicarfen and Chlorphenoxamine exhibit anti-Parkinsonian effects, but Chlorphenoxamine additionally modulates dopamine pathways, whereas Dicarfen’s mechanism remains less defined . Unlike Diphenhydramine (a sedating antihistamine), Dicarfen lacks significant H1 receptor affinity, reducing sedation risks .
Clinical Applications: Dicarfen’s dual spasmolytic and anti-Parkinsonian roles contrast with Memantine’s exclusive use in neurodegenerative disorders . Chlorphenoxamine shares anti-Parkinsonian indications but is less studied in spasmodic conditions compared to Dicarfen .
Safety and Tolerability: Dicarfen’s safety data are sparse compared to Diphenhydramine, which has well-documented anticholinergic side effects .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodology : Employ factorial design (e.g., 2^k designs) to evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) can identify optimal conditions .
- Data Guidance : Report yield (%) against parameter combinations and validate with ANOVA. Include purity metrics (e.g., HPLC area%) for each trial .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?
- Methodology : Use cell viability assays (MTT or resazurin) for cytotoxicity screening. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) provide kinetic data (e.g., Kd, IC50) .
- Data Guidance : Tabulate dose-response curves, Hill coefficients, and statistical significance (p-values) across replicates .
Advanced Research Questions
Q. How can pharmacokinetic (PK) parameters of this compound be modeled in preclinical studies?
- Methodology : Perform non-compartmental analysis (NCA) using plasma concentration-time data to calculate AUC, Cmax, and t1/2. For mechanistic insights, apply physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus® .
- Data Guidance : Include species-specific absorption/distribution parameters and validate models with in vivo data .
Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?
- Methodology : Conduct systematic reviews to identify confounding variables (e.g., metabolic differences, bioavailability). Use meta-analysis to quantify heterogeneity and adjust for publication bias .
- Data Guidance : Present forest plots with effect sizes (Hedge’s g) and 95% confidence intervals. Include subgroup analyses by dosage or model type .
Q. How should researchers design in vivo studies to evaluate chronic toxicity of this compound?
- Methodology : Follow OECD Guideline 452 for 12-month chronic toxicity testing. Include histopathology, hematology, and organ weight metrics. Use staggered dosing cohorts to identify NOAEL/LOAEL .
- Data Guidance : Tabulate dose-dependent adverse events, survival rates, and biochemical markers (e.g., ALT, creatinine) .
Q. What computational approaches predict this compound’s interaction with off-target proteins?
- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate with thermal shift assays (TSA) for protein-ligand stability .
- Data Guidance : Report RMSD values, binding free energies (ΔG), and hydrogen-bonding interactions in tabular format .
Notes for Data Reporting
- Tables : Use standardized formats (e.g., Table 10 in for release kinetics) with clear headers, units, and statistical annotations.
- Conflict Resolution : Address data discrepancies through blinded re-analysis or independent validation labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
